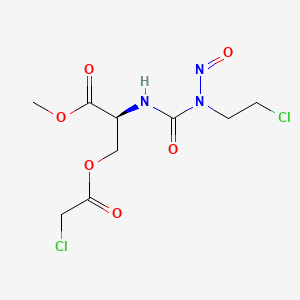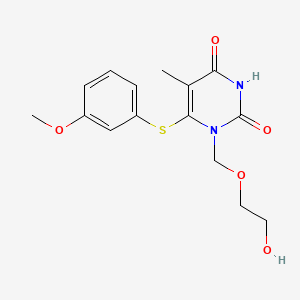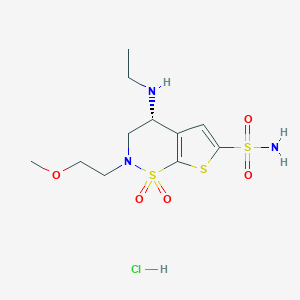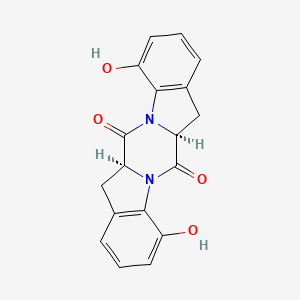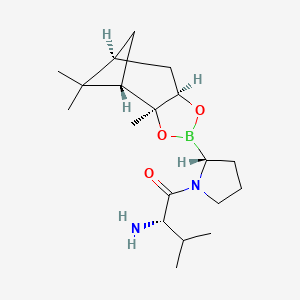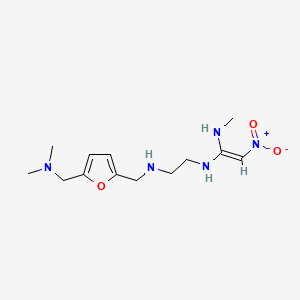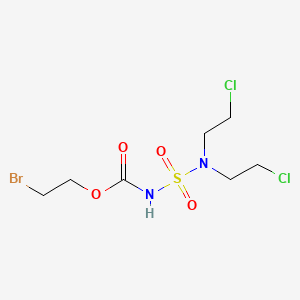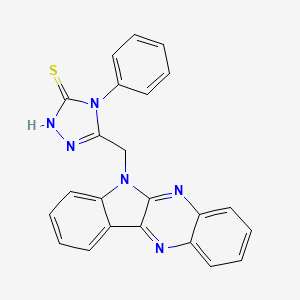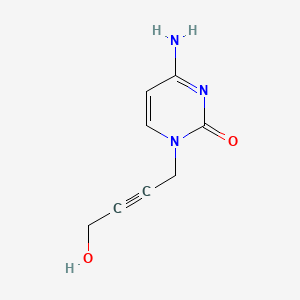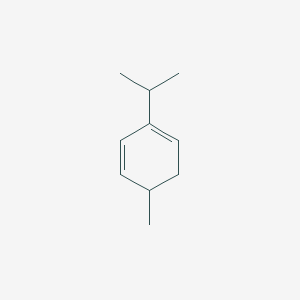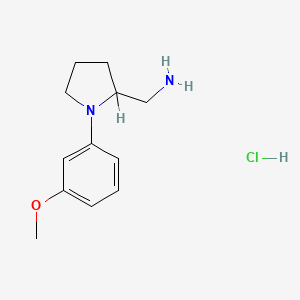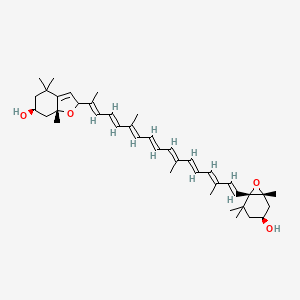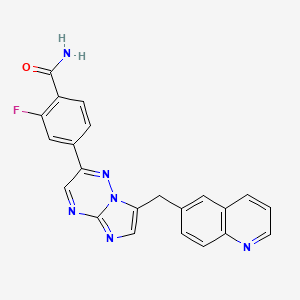
Capmatinib metabolite M18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capmatinib metabolite M18 is a significant metabolite of Capmatinib, a highly selective and potent inhibitor of the MET receptor tyrosine kinase. Capmatinib is primarily used in the treatment of advanced non-small cell lung cancer harboring MET exon 14 skipping mutations . The metabolite M18 is formed during the metabolic process of Capmatinib in the human body and plays a crucial role in understanding the drug’s pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Capmatinib and its metabolites, including M18, involves complex organic reactions. The preparation of Capmatinib itself includes multiple steps such as lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation . The specific synthetic route for metabolite M18 has not been explicitly detailed in the literature, but it is known to be synthesized by Novartis along with other metabolites .
Industrial Production Methods
Industrial production of Capmatinib and its metabolites involves large-scale organic synthesis techniques. These methods ensure the high purity and yield of the compound, which is essential for its therapeutic efficacy. The production process is tightly regulated to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Capmatinib metabolite M18 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically occurring in the liver.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur under various conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen in the presence of enzymes.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halides or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are crucial for understanding the drug’s metabolism and potential side effects .
Wissenschaftliche Forschungsanwendungen
Capmatinib metabolite M18 has several scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and reactions of Capmatinib.
Biology: Helps in understanding the biological effects and interactions of Capmatinib at the cellular level.
Industry: Used in the development and testing of new drugs targeting the MET receptor tyrosine kinase.
Wirkmechanismus
Capmatinib metabolite M18 exerts its effects by interacting with the MET receptor tyrosine kinase. The MET receptor is involved in various cellular processes, including growth, survival, and proliferation. By inhibiting this receptor, Capmatinib and its metabolites can reduce the growth and spread of cancer cells . The molecular targets and pathways involved include the STAT3, PI3K/AKT, and RAS/MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Capmatinib metabolite M18 include other MET inhibitors such as:
Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.
Cabozantinib: A MET inhibitor used for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Uniqueness
This compound is unique due to its specific formation and interaction with the MET receptor. Unlike other MET inhibitors, Capmatinib and its metabolites have shown a high degree of selectivity and potency in targeting MET exon 14 skipping mutations, making it a valuable therapeutic option for patients with this specific genetic alteration .
Eigenschaften
CAS-Nummer |
1029713-99-2 |
|---|---|
Molekularformel |
C22H15FN6O |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide |
InChI |
InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30) |
InChI-Schlüssel |
ZSOSTTWEQBUFFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


